4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic compound with a complex structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 2-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The difluoromethoxy and imine groups may play crucial roles in binding to these targets, affecting their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-({(E)-[2-(difluoromethoxy)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol
Uniqueness: The unique combination of the difluoromethoxy group and the pyrazolone core in 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C19H17F2N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[[2-(difluoromethoxy)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17F2N3O2/c1-13-17(18(25)24(23(13)2)15-9-4-3-5-10-15)22-12-14-8-6-7-11-16(14)26-19(20)21/h3-12,19H,1-2H3 |
InChI Key |
WSIGXUAHUVXQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.